molecular formula C20H16FN5O2 B2943085 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(o-tolyl)acetamide CAS No. 852450-25-0

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2943085
CAS No.: 852450-25-0
M. Wt: 377.379
InChI Key: LTMFOWICHXRIJD-UHFFFAOYSA-N
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Description

The compound 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(o-tolyl)acetamide features a pyrazolo[3,4-d]pyrimidinone core substituted at the 1-position with a 4-fluorophenyl group and at the 5-position with an acetamide moiety bearing an o-tolyl (2-methylphenyl) substituent (Fig. 1). This scaffold is of interest due to its structural similarity to kinase inhibitors and other bioactive molecules, where the pyrazolo-pyrimidinone core often serves as a pharmacophore .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c1-13-4-2-3-5-17(13)24-18(27)11-25-12-22-19-16(20(25)28)10-23-26(19)15-8-6-14(21)7-9-15/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMFOWICHXRIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(o-tolyl)acetamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors such as 4-fluorobenzaldehyde and hydrazine derivatives under acidic or basic conditions to form the pyrazole ring. Subsequent reactions with formamide or similar reagents lead to the formation of the pyrimidine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution or through coupling reactions such as Suzuki or Heck coupling.

    Acetamide Formation: The final step involves the acylation of the pyrazolopyrimidine intermediate with o-tolyl acetic acid or its derivatives under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazolopyrimidine core, potentially forming alcohol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(o-tolyl)acetamide is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting kinases and other enzymes involved in disease pathways.

Medicine

Medically, this compound is being investigated for its potential therapeutic effects. It has shown activity against certain cancer cell lines and is being explored as a lead compound for the development of new anticancer drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(o-tolyl)acetamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Group

The acetamide moiety is a critical determinant of physicochemical and biological properties. Key analogs include:

Compound Name R-Group on Acetamide Molecular Formula Molecular Weight Key Features Reference
2-(1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(o-tolyl)acetamide (Target) o-Tolyl (2-methylphenyl) C₂₀H₁₆FN₅O₂ 377.37 Methyl group introduces steric bulk and moderate electron-donating effects. -
2-(1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide 2-(Trifluoromethyl)phenyl C₂₀H₁₃F₄N₅O₂ 431.34 Strong electron-withdrawing CF₃ group enhances metabolic stability.
2-(1-(4-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide Naphthalen-1-yl C₂₃H₁₆ClN₅O₂ 429.90 Larger aromatic system increases lipophilicity and π-π stacking potential.
2-(1-(2,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide 4-(Trifluoromethyl)phenyl C₂₂H₁₈F₃N₅O₂ 441.40 Dual methyl and CF₃ groups balance steric and electronic effects.

Key Observations :

  • Electron-Donating vs. However, CF₃ groups are often associated with improved metabolic stability due to resistance to oxidative degradation.
  • Aromatic Bulk : Substitution with naphthalen-1-yl () increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Variations in the Pyrazolo[3,4-d]Pyrimidinone Core

Modifications to the core structure or its substituents influence binding affinity and selectivity:

  • Fluorophenyl vs. Chlorophenyl at the 1-Position: The target compound’s 4-fluorophenyl group offers a balance between electronegativity and steric profile. Example: The compound in substitutes the 4-fluorophenyl with a 3-chlorophenyl group and pairs it with a 4-acetylphenyl acetamide, introducing a ketone for hydrogen bonding .
  • Core Functionalization: describes a derivative where the pyrazolo[3,4-d]pyrimidinone is fused to a pyrazole ring, creating a bicyclic system. This structural expansion may alter conformational flexibility and binding kinetics .

Biological Activity

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(o-tolyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer therapy. This compound features a unique structure that contributes to its potential as a therapeutic agent.

  • Molecular Formula : C20_{20}H16_{16}FN5_5O3_3
  • Molecular Weight : 393.4 g/mol
  • CAS Number : 899966-91-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including kinases and other enzymes involved in cell signaling pathways. The presence of the fluorine atom in the phenyl ring enhances lipophilicity, potentially improving interactions with biological targets, which is crucial for therapeutic efficacy.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that certain derivatives can induce apoptosis and halt the cell cycle at specific phases:

  • Cell Lines Tested : MDA-MB-468 (breast cancer), T47D (breast cancer), MCF-10a (normal breast cell line)
  • Mechanisms Observed :
    • Induction of apoptosis via caspase activation.
    • Inhibition of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeCell LineEffect ObservedReference
AntiproliferativeMDA-MB-46818.98-fold increase in apoptosis
Cell Cycle ArrestMDA-MB-468Arrest at S phase
Caspase ActivationMDA-MB-4687.32-fold increase in caspase-3 levels
VEGFR-2 InhibitionNCI 60 PanelSignificant inhibition

Pharmacological Studies

In vitro studies have demonstrated that this compound and its derivatives possess potent anticancer properties. The synthesis of these compounds often involves modifications to enhance their pharmacokinetic profiles and selectivity for cancer cells over normal cells.

Case Study: Compound 12b

A notable derivative, referred to as compound 12b, was shown to significantly increase apoptosis rates in the MDA-MB-468 cell line and enhance caspase activity. This indicates its potential as a lead compound for further development in cancer therapeutics.

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Potential areas for future studies include:

  • Detailed pharmacokinetic and pharmacodynamic profiling.
  • Exploration of combination therapies with existing anticancer agents.
  • Investigation into the compound's effects on different cancer types and potential side effects.

Q & A

Basic Research Questions

Q. How can the synthetic route for this compound be optimized to improve yield and purity?

  • Methodology : Optimize reaction conditions (e.g., solvent, temperature, stoichiometry) during the condensation of α-chloroacetamide intermediates with pyrazolo[3,4-d]pyrimidinone scaffolds. For example, highlights the use of N-arylsubstituted α-chloroacetamides under controlled conditions to achieve regioselective substitutions. Monitor reaction progress via HPLC or TLC and purify via recrystallization or column chromatography .
  • Key Parameters :

ParameterOptimal Range
Temperature60–80°C
SolventDMF or DCM
Reaction Time12–24 hours

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology : Use 1H^1H NMR (e.g., δ 10.10–13.30 ppm for NH protons in amide/imine forms, as in ) and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography (as demonstrated in for analogous pyrazolo-pyrimidine derivatives) resolves stereoelectronic effects and crystal packing .
  • Data Interpretation : Compare experimental NMR shifts with computed spectra (e.g., PubChem data in ) to validate substituent positions .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology : Employ enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability assays. Use fluorinated aromatic moieties (as in ) to enhance bioavailability. Include positive controls (e.g., known kinase inhibitors) and validate results with triplicate experiments .

Advanced Research Questions

Q. What strategies can elucidate structure-activity relationships (SAR) for fluorophenyl and o-tolyl substituents?

  • Methodology : Synthesize derivatives with substituent variations (e.g., replacing 4-fluorophenyl with 4-chlorophenyl or modifying o-tolyl’s methyl group). Assess biological activity changes using dose-response curves (IC50_{50}). demonstrates how fluorine’s electronegativity enhances binding affinity in pyrazolo-pyrimidine scaffolds .
  • Example SAR Table :

SubstituentBiological Activity (IC50_{50}, nM)
4-Fluorophenyl12.5
4-Chlorophenyl18.7
Unsubstituted phenyl>100

Q. How can contradictory data on metabolic stability between in vitro and in vivo models be resolved?

  • Methodology : Perform hepatic microsome stability assays (using human/rat liver microsomes) and correlate with pharmacokinetic studies. Adjust formulations (e.g., PEGylation) to improve half-life. ’s multi-step optimization of fluorinated pyrazoles provides a template for metabolic engineering .

Q. What computational methods predict binding modes with target proteins?

  • Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate interactions with ATP-binding pockets or allosteric sites. Validate predictions with mutagenesis studies (e.g., alanine scanning). ’s crystal structure of fluorinated acetamide-protein complexes can guide docking protocols .

Q. How can regioselectivity challenges in pyrazolo[3,4-d]pyrimidinone functionalization be addressed?

  • Methodology : Employ directing groups (e.g., acetyl or tert-butyl) to control substitution patterns. Use Pd-catalyzed cross-coupling (as in ) for late-stage diversification. Monitor regioselectivity via 19F^{19}F NMR for fluorinated intermediates .

Q. What experimental designs evaluate synergistic effects with existing therapeutics?

  • Methodology : Combine the compound with standard drugs (e.g., cisplatin for cancer) in checkerboard assays. Calculate combination indices (CI) using the Chou-Talalay method. ’s fluorobenzyl carboxamide derivatives exemplify synergistic scaffold design .

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